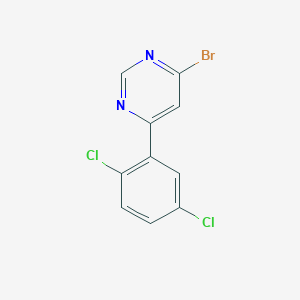
4-Bromo-6-(2,5-dichlorophenyl)pyrimidine
Descripción general
Descripción
“4-Bromo-6-(2,5-dichlorophenyl)pyrimidine” is a chemical compound that has been used in the synthesis of various other compounds . It is a halogenoprimidine and has been reported as an intermediate during the synthesis of other compounds .
Molecular Structure Analysis
The molecular structure of “this compound” can be found in various databases . It is a pyrimidine derivative with bromine and chlorine substituents.Aplicaciones Científicas De Investigación
Enzyme Inhibition Studies
A series of pyrimidine derivatives, including compounds like 4-Bromo-6-(2,5-dichlorophenyl)pyrimidine, were synthesized to evaluate their binding to dihydrofolic reductase. These studies aimed to understand where bulky groups can be placed on the pyrimidine ring to still allow good binding. This is essential for designing active-site-directed irreversible inhibitors (Baker, Lourens, & Jordaan, 1967).
Synthesis of Antifolates
Research has been conducted on the synthesis of 2,4-diamino-5,10-dideaza nonclassical antifolates, where this compound derivatives served as key intermediates. These compounds were of interest as potential inhibitors of dihydrofolate reductase, a key target in antifolate chemotherapy (Gangjee, Devraj, & Lin, 1991).
Antiviral Activity
Studies have shown that certain pyrimidine derivatives, including this compound, exhibit antiviral activity. These compounds demonstrated significant inhibitory effects against retroviruses in cell culture, highlighting their potential as antiviral agents (Hocková et al., 2003).
Antibacterial Agents
Pyrimidine derivatives, including the 4-Bromo-6-(2,5-dichlorophenyl) variant, have been synthesized and characterized for their antibacterial properties. These compounds show in vitro antibacterial activity against human bacterial flora and are promising candidates for developing new antibacterial agents (Allouchi et al., 2003).
Chemotherapeutic Potential
Research into the synthesis of lipophilic antifolates, which includes this compound derivatives, has been conducted. These compounds are potential inhibitors of Pneumocystis carinii and Toxoplasma gondii dihydrofolate reductase, indicating their potential application in chemotherapy (Rosowsky, Papoulis, & Queener, 1997).
Safety and Hazards
Propiedades
IUPAC Name |
4-bromo-6-(2,5-dichlorophenyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrCl2N2/c11-10-4-9(14-5-15-10)7-3-6(12)1-2-8(7)13/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEBICUSJTRECMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=CC(=NC=N2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrCl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



amine](/img/structure/B1475536.png)
amine](/img/structure/B1475537.png)
![1-[(Cycloheptylamino)methyl]cyclobutan-1-ol](/img/structure/B1475538.png)
![1-{[(2-Phenylethyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475541.png)

![1-{[(3-Phenylpropyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475547.png)
![1-{[(2,2,2-Trifluoroethyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475550.png)
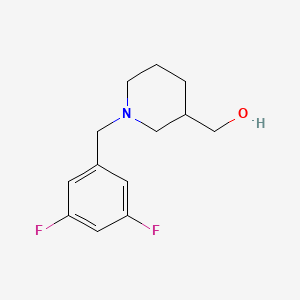

![2-[4-(6-Aminopyridazin-3-yl)piperazin-1-yl]ethan-1-ol](/img/structure/B1475553.png)
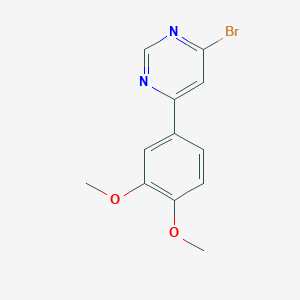
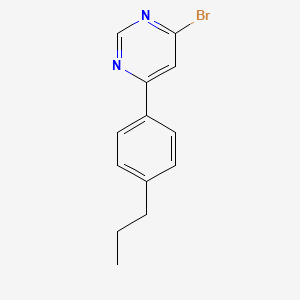
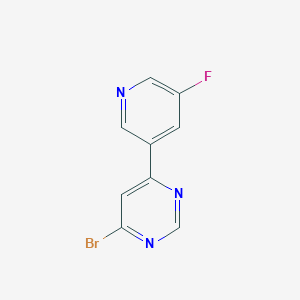
![1-{[(1-Methoxypropan-2-yl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475559.png)